molecular formula C10H13N B1208477 1-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4965-09-7

1-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1208477
CAS No.: 4965-09-7
M. Wt: 147.22 g/mol
InChI Key: QPILYVQSKNWRDD-UHFFFAOYSA-N
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Description

1-methyl-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.

Scientific Research Applications

Therapeutic Potential in Cancer and Other Diseases

1-Methyl-1,2,3,4-tetrahydroisoquinoline, as part of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) class, has been recognized for its therapeutic potential. Initially known for neurotoxicity, it was later identified as an endogenous agent preventing Parkinsonism in mammals. THIQ derivatives have been explored for their role in treating various diseases, including cancer, malaria, and central nervous system disorders. The approval of trabectedin for soft tissue sarcomas highlights the importance of THIQ derivatives in anticancer drug discovery. These compounds might also show promise against infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis, potentially offering unique mechanisms of action in therapy (Singh & Shah, 2017).

Synthesis Improvements

Advancements in the synthesis of this compound have been made, enhancing the overall yield and simplifying the process. This improvement is crucial for its application in various therapeutic areas (Song Hong-rui, 2011).

Neuroprotective Properties

Research has identified this compound as an endogenous amine in the brain, suggesting a potential role in neuroprotection. Its presence in the brain, particularly in relation to Parkinson's disease, indicates its significance in neurological health and disease. Studies have explored its neuroprotective effects, particularly against various neurotoxins, providing insights into potential treatments for neurodegenerative diseases (Kohno, Ohta, & Hirobe, 1986), (Niwa et al., 1987), (Kotake et al., 2005).

Application in Food Science

This compound has been detected in various foods, raising questions about its dietary intake and potential impact on neurological conditions like Parkinson's disease. This underscores the importance of understanding the compound's role in food science and its implications for health (Makino, Ohta, Tachikawa, & Hirobe, 1988).

Anticancer Applications

Research has focused on the synthesis of this compound derivatives for anticancer applications, demonstrating its potential as a therapeutic agent. This includes the exploration of various substitutions to enhance its effectiveness against cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

1-Methyl-1,2,3,4-tetrahydroisoquinoline is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This compound inhibits the activity of these enzymes, leading to increased levels of monoamine neurotransmitters such as dopamine, noradrenaline, and serotonin . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards COMT-dependent O-methylation . This compound also exhibits free radical scavenging properties, which contribute to its neuroprotective effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors. By interacting with dopamine receptors, this compound modulates dopamine metabolism and neurotransmitter levels . Furthermore, it affects gene expression related to neuroprotection and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. It binds to and inhibits MAO-A and MAO-B enzymes, preventing the oxidation of monoamine neurotransmitters . This inhibition leads to increased levels of dopamine, noradrenaline, and serotonin in the brain . Additionally, this compound interacts with COMT, promoting the O-methylation of dopamine . The compound’s free radical scavenging properties further enhance its neuroprotective effects by reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its neuroprotective properties over extended periods . Studies have shown that this compound can provide long-term neuroprotection against various neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+) and rotenone . Additionally, its effects on cellular function, such as dopamine metabolism and neurotransmitter levels, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects . At higher doses, it may lead to adverse effects, including disruptions in locomotor activity and working memory impairment . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of monoamine neurotransmitters . The compound’s inhibition of MAO enzymes shifts dopamine catabolism towards COMT-dependent O-methylation, resulting in increased levels of O-methylated dopamine metabolites . These metabolic pathways contribute to the compound’s neuroprotective and antidepressant-like effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . Its localization in the brain is crucial for its therapeutic potential in treating neurodegenerative diseases.

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in the mitochondrial synaptosomal fraction . This localization is essential for its activity and function, as it allows the compound to interact with mitochondrial enzymes and proteins involved in oxidative stress and neuroprotection . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILYVQSKNWRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897161
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-09-7
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-09-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

To a solution of 1-methylisoquinoline (133 μL, 1.0 mmol) in THF under nitrogen was added dropwise a solution of LiBEt3H in THF (1.0M, 2.2 mL, 2.2 mmol) to give a yellow solution. After stirring 1.5 h, MeOH (1.2 mL) was added dropwise to produce a clear colorless solution, which was then diluted with 1M aq. HCl and ether. The aqueous layer was extracted three times with ether, then made basic (pH 14) by addition of 1M aq. NaOH. The aqueous layer was extracted five times with DCM, dried over MgSO4, filtered and concentrated to give the desired product in 77% yield, which was used without further purification. LC/MS (10-99%) M/Z: M+1 obs=148.3; tR=0.62 min.
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133 μL
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77%

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 2723 ml acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, 1888.5 g stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., 916 g 2-chloroethylbenzene was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, 1369.7 g acetonitrile was gradually stripped from the mixture. During the stripping period, the temperature of the mixture varied from 23° C. to 84° C. and the pressure in the reaction vessel varied from 45 mm Hg to about 100 mm Hg. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours during which period the temperature of the mixture varied from about 109° C. to about 113° C. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. About 2 liters of methylene chloride was added to the mixture. Then, this mixture was added with stirring to 4 liters of 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. About 13 liters more 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 749.3 g 1-methyl-3,4-dihyroisoquinoline (79.2% yield based on 2-chloroethylbenzene starting material). An autoclave was charged with a slurry of 300 g 50%-wetted 5% palladium-on-carbon catalyst in 8 liters absolute ethanol. Then, there was added to the slurry a mixture of 2143.2 g 1-methyl-3,4-dihydroisoquinoline along with 82.2 g 2-chloroethylbenzene contaminant (such as prepared by the foregoing procedures). The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to 9° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 2100.0 g 1-methyl-1,2,3,4-tetrahydroisoquinoline (96.7% based on 1-methyl-3,4-di-hydroisoquinoline starting material). A reaction vessel was charged with a mixture of 1136 g 1-methyl-1,2,3,4-tetrahydroisoquinoline in 1360 ml toluene. The mixture was cooled to 10° C., stirred and placed under a nitrogen blanket. With the temperature of the mixture at 10° C., 150 ml dichloroacetyl chloride was added to the reaction mixture gradually in a 13-minute period, after which time the temperature reached 70° C. Then, over a two-hour period portions of dichloroacetyl chloride and toluene were added gradually until a total of 780 ml dichloroacetyl chloride and 2100 ml toluene were added. The mixture was heated to reflux over a 21/2 hour period during which time HCl gas evolved from the reaction mixture. The mixture was cooled and 100 g silica gel was added to the mixture. The mixture was filtered and then stripped of toluene and of excess dichloroacetyl chloride to provide 1801.5 g 2-(dichloroacetyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline (97.7% yield based on 1-methyl-1,2,3,4-tetrahydroisoquinoline starting material).
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82.2 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In close analogy to the procedure described above, 1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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